![molecular formula C21H15N3O3S B2650428 3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-79-7](/img/structure/B2650428.png)

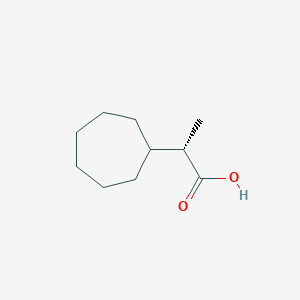

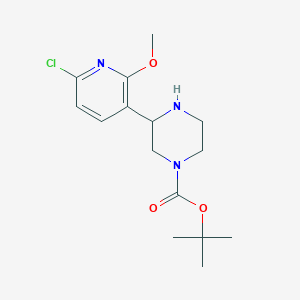

3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimido[4,5-b]quinoline derivative . It has been studied for its various properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using various techniques such as IR spectroscopy and NMR spectroscopy . The IR spectrum shows peaks corresponding to C–H stretching, C N stretching, C C ring stretching, and C–O ring stretching . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . The IR and NMR spectra provide information about the functional groups and the structure of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of new heterocyclic compounds, particularly in the creation of furothiazolo pyrimido quinazolines, which have shown excellent results in inhibiting the growth of bacteria and fungi. This indicates its potential use in developing antimicrobial agents (Abu‐Hashem, 2018).

- Investigations into a mild Diels-Alder approach to synthesize 6-substituted quinazoline-2,4-dione derivatives have involved reactions with furan derivatives, highlighting its application in organic synthesis (Mcnally & Press, 1991).

Structural and Mechanistic Studies

- There have been studies on the geometrical changes of flavoenzyme models through hydrogen bonding to the pyrimidine ring. These studies contribute to understanding the molecular structure and reactivity of such compounds, which is crucial for their application in various fields of chemistry (Kawai, Kunitomo, & Ohno, 1996).

Applications in Organic Electronics

- The compound's derivatives have been used in the design of new organic semiconducting materials. For instance, its structural motifs have been incorporated in donor-acceptor semiconducting polymers for organic thin-film transistors, demonstrating its role in advancing materials science (Ding et al., 2018).

Synthesis of Complex Heterocyclic Structures

- The compound serves as a starting point in synthesizing complex heterocyclic structures, such as pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives, through one-pot condensation reactions. This illustrates its importance in facilitating efficient and diverse synthetic pathways in organic chemistry (Damavandi & Sandaroos, 2012).

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-23-15-8-3-2-7-14(15)18(25)17-20(23)22-19(16-9-5-11-28-16)24(21(17)26)12-13-6-4-10-27-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTKMQFSJFHPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)

![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)